Benzyldimethyloctylammonium chloride
Overview
Description
Benzyldimethyloctylammonium chloride is a quaternary ammonium compound widely used for its surfactant and biocidal properties. It is known for its effectiveness in various industrial and domestic applications, particularly as a disinfectant and antiseptic. The compound’s chemical formula is C17H30ClN, and it has a molecular weight of 283.88 g/mol .
Mechanism of Action
Target of Action
Benzyldimethyloctylammonium chloride is a type of quaternary ammonium compound (QAC), which are known for their antimicrobial properties . The primary targets of QACs, including this compound, are the cell membranes of microorganisms . They interact with the phospholipid bilayer and disrupt the membrane integrity, leading to leakage of cell contents and eventually cell death .
Mode of Action
The mode of action of this compound involves the interaction of the compound with the cell membrane of microorganisms. The hydrophobic tail of the compound inserts into the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged microbial cell surface . This leads to disruption of the cell membrane, leakage of cell contents, and ultimately cell death .
Biochemical Pathways
This disruption can affect various biochemical pathways, including energy production, nutrient uptake, and waste removal, leading to cell death .
Pharmacokinetics
Its bioavailability would primarily depend on its concentration and the duration of exposure .
Result of Action
The result of the action of this compound is the death of the targeted microorganisms. By disrupting the cell membrane, the compound causes leakage of cell contents, leading to cell death . This makes it effective as an antimicrobial agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of organic matter can reduce its effectiveness, as it can bind to the compound and decrease its availability for interaction with microbial cells . Additionally, the pH of the environment can affect the compound’s charge and consequently its interaction with the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyldimethyloctylammonium chloride is typically synthesized through a quaternization reaction. This involves the reaction of octylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}8\text{H}{17}\text{NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}8\text{H}{17}\text{N}(\text{CH}_3)_2\text{CH}_2\text{C}_6\text{H}_5\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound is relatively stable and does not readily undergo reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzyl group.
Substitution: Substituted quaternary ammonium compounds.
Scientific Research Applications
Benzyldimethyloctylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant in laboratory settings to ensure sterile conditions.
Medicine: Utilized in antiseptic formulations for its biocidal properties.
Industry: Commonly used in cleaning products, water treatment, and as a preservative in various formulations.
Comparison with Similar Compounds
- Benzyldimethyldodecylammonium chloride
- Benzyldimethyldecylammonium chloride
- Benzyldimethyltetradecylammonium chloride
Comparison: Benzyldimethyloctylammonium chloride is unique due to its specific alkyl chain length (octyl group), which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and biocide compared to other quaternary ammonium compounds with different alkyl chain lengths .
Properties
IUPAC Name |
benzyl-dimethyl-octylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.ClH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFDQFDPXWHEEP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041634 | |
Record name | Benzyldimethyloctylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
959-55-7 | |
Record name | Benzyldimethyloctylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyldimethyloctylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyldimethyloctylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyloctylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLDIMETHYLOCTYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC19CZY82T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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